molecular formula C11H22N2O4S B2945904 tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate CAS No. 1784378-85-3

tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate

Cat. No.: B2945904
CAS No.: 1784378-85-3
M. Wt: 278.37
InChI Key: OWZXRDXNIYGFIJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-aminoethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate: is a chemical compound that belongs to the class of thiomorpholine derivatives. This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms. The tert-butyl group and the aminoethyl side chain further modify the thiomorpholine ring, making this compound unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate typically involves the reaction of thiomorpholine derivatives with tert-butyl chloroformate and 2-aminoethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The aminoethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or therapeutic agents .

Medicine: In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activities such as antimicrobial, antiviral, or anticancer effects, making it a candidate for drug development .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique structure allows it to be incorporated into polymers, coatings, and other advanced materials .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • N-Boc-ethylenediamine

Comparison: While these compounds share structural similarities, such as the presence of tert-butyl and aminoethyl groups, tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1lambda6-thiomorpholine-4-carboxylate is unique due to its thiomorpholine ring. This ring imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

tert-butyl 2-(2-aminoethyl)-1,1-dioxo-1,4-thiazinane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4S/c1-11(2,3)17-10(14)13-6-7-18(15,16)9(8-13)4-5-12/h9H,4-8,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZXRDXNIYGFIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCS(=O)(=O)C(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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